4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone is a compound belonging to the class of α-(N)-heterocyclic carboxaldehyde thiosemicarbazones. It has been studied extensively for its potential as a second-generation antineoplastic agent. This compound is known for its potent inhibitory effects on ribonucleoside diphosphate reductase, an enzyme crucial for DNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone typically involves the reaction of 4-methyl-5-amino-1-formylisoquinoline with thiosemicarbazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The amino and formyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and for studying metal complexes.
Biology: Investigated for its inhibitory effects on enzymes like ribonucleoside diphosphate reductase.
Medicine: Explored as an antineoplastic agent for treating various cancers, including sarcoma and leukemia.
Mechanism of Action
The primary mechanism of action of 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone involves the inhibition of ribonucleoside diphosphate reductase. This enzyme is essential for the conversion of ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis. By inhibiting this enzyme, the compound effectively halts DNA replication, leading to the suppression of tumor cell growth .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-formylisoquinoline thiosemicarbazone
- 4-Methyl-1-formylisoquinoline thiosemicarbazone
- 5-Amino-4-methylisoquinoline thiosemicarbazone
Uniqueness
4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone is unique due to its high potency as an inhibitor of ribonucleoside diphosphate reductase. The presence of both the 4-methyl and 5-amino groups provides steric hindrance, enhancing its selectivity and reducing the likelihood of enzymatic substitution .
Properties
IUPAC Name |
[(E)-(5-amino-4-methylisoquinolin-1-yl)methylideneamino]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5S/c1-7-5-15-10(6-16-17-12(14)18)8-3-2-4-9(13)11(7)8/h2-6H,13H2,1H3,(H3,14,17,18)/b16-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVSOKYEBQAXKF-OMCISZLKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1C(=CC=C2)N)C=NNC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C2=C1C(=CC=C2)N)/C=N/NC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59261-39-1 |
Source
|
Record name | 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059261391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.